molecular formula C18H19N3O4S B2562655 1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE CAS No. 823829-42-1

1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE

Cat. No.: B2562655
CAS No.: 823829-42-1
M. Wt: 373.43
InChI Key: INFQZPMKCSYTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a benzenesulfonyl group, a furan ring, and an oxazole ring, which are linked to a piperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized by the cyclization of a suitable precursor, such as a 2-aminofuran derivative, with a carbonyl compound in the presence of a dehydrating agent.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the oxazole intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine.

    Formation of the Piperazine Moiety: The final step involves the reaction of the benzenesulfonyl-oxazole intermediate with 4-methylpiperazine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzenesulfonyl group can be reduced to form the corresponding benzene derivative.

    Substitution: The oxazole ring can undergo electrophilic substitution reactions, such as nitration, bromination, and acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (for nitration), bromine (for bromination), and acyl chlorides (for acylation).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzene derivatives.

    Substitution: Nitrated, brominated, or acylated oxazole derivatives.

Scientific Research Applications

1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antioxidant, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The furan and oxazole rings may also contribute to the compound’s binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Known for its antimicrobial activity.

    2-(Furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-amine:

Uniqueness

1-[4-(BENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE is unique due to the combination of its structural features, which include a benzenesulfonyl group, a furan ring, and an oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-20-9-11-21(12-10-20)18-17(19-16(25-18)15-8-5-13-24-15)26(22,23)14-6-3-2-4-7-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFQZPMKCSYTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.